
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine atoms in its structure. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive nature of fluorine-containing reagents. The exact methods can vary depending on the desired purity and yield of the final product.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often more stable and bioavailable, making them valuable in the design of pharmaceuticals.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)-1-methylbenzene
- 2-(4-Fluorophenyl)-3-(trifluoromethyl)benzene
- 1-Methyl-3-(trifluoromethyl)benzene
Uniqueness
2-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene is unique due to the presence of both a trifluoromethyl group and a fluorophenyl group in its structure. This combination enhances its chemical stability and biological activity compared to similar compounds that may lack one of these functional groups .
属性
CAS 编号 |
1214351-48-0 |
|---|---|
分子式 |
C14H10F4 |
分子量 |
254.22 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4/c1-9-3-2-4-12(14(16,17)18)13(9)10-5-7-11(15)8-6-10/h2-8H,1H3 |
InChI 键 |
XIXBOEDFONKHEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)
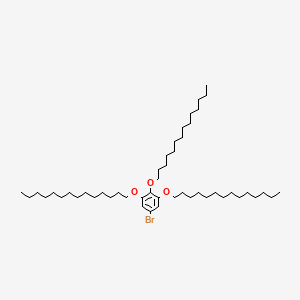
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
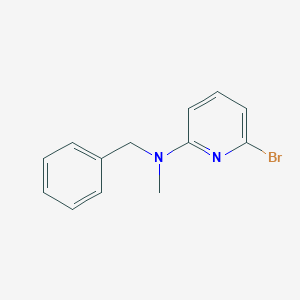
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
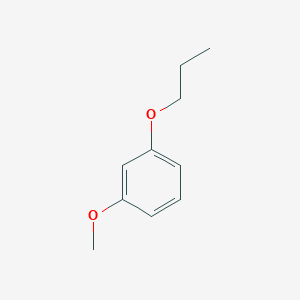
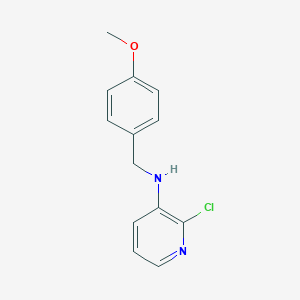
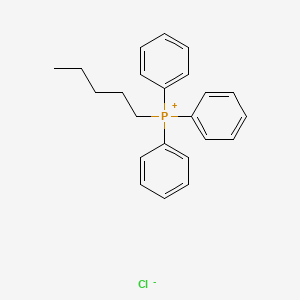
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)

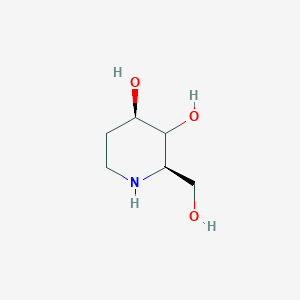
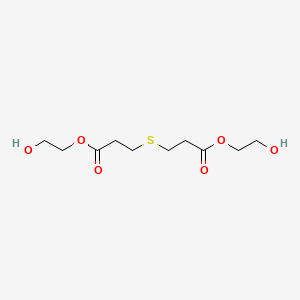
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
